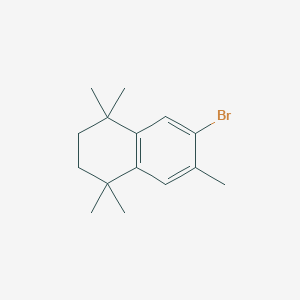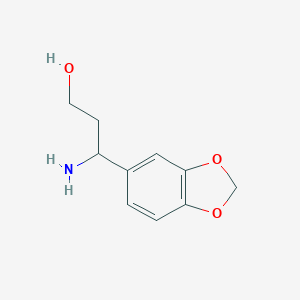
1,2,4-Trifluoro-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trifluoro-3-methylbenzene is an organic compound with the molecular formula C7H5F3. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 1, 2, and 4 positions, and one hydrogen atom is replaced by a methyl group at the 3 position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Trifluoro-3-methylbenzene can be synthesized through several methods. One common method involves the diazotization of 3,4-difluoroaniline followed by a reaction with fluoboric acid to form fluoboric acid diazonium salt. This salt is then subjected to high-temperature cracking to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for cost efficiency, high yield, and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product .
Analyse Chemischer Reaktionen
1,2,4-Trifluoro-3-methylbenzene undergoes various chemical reactions, including:
1. Substitution Reactions:
Halogenation: The compound can undergo halogenation reactions where the fluorine atoms can be replaced by other halogens under specific conditions.
Nitration: It can be nitrated using concentrated nitric acid and sulfuric acid to form nitro derivatives.
2. Oxidation Reactions:
Oxidation: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Nitration: Concentrated nitric acid and sulfuric acid.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Halogenation: Halogenated derivatives of this compound.
Nitration: Nitro derivatives.
Oxidation: Carboxylic acids
Wissenschaftliche Forschungsanwendungen
1,2,4-Trifluoro-3-methylbenzene has several applications in scientific research:
1. Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of fluorinated aromatic compounds and their reactivity.
2. Biology and Medicine:
- Investigated for its potential use in pharmaceuticals due to the presence of the trifluoromethyl group, which can enhance the biological activity of drug molecules.
3. Industry:
- Utilized in the production of agrochemicals and materials.
- Used as an intermediate in the synthesis of various industrial chemicals .
Wirkmechanismus
The mechanism of action of 1,2,4-trifluoro-3-methylbenzene is primarily based on its chemical reactivity. The presence of fluorine atoms significantly influences its electronic properties, making it a valuable compound in various chemical reactions. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, making it an important moiety in drug design .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trifluoro-3-methylbenzene can be compared with other fluorinated aromatic compounds such as:
1. 1,2,4-Trifluorobenzene:
- Similar structure but lacks the methyl group.
- Used in similar applications but may exhibit different reactivity due to the absence of the methyl group.
2. 1,3,5-Trifluorobenzene:
- Different fluorine substitution pattern.
- May have different chemical properties and reactivity.
3. 1,2,3-Trifluorobenzene:
- Another isomer with a different substitution pattern.
- Used in different chemical reactions and applications .
Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the methyl group, which together influence its reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
1,2,4-trifluoro-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRWIKZIXEYRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562615 |
Source


|
| Record name | 1,2,4-Trifluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119916-25-5 |
Source


|
| Record name | 1,2,4-Trifluoro-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
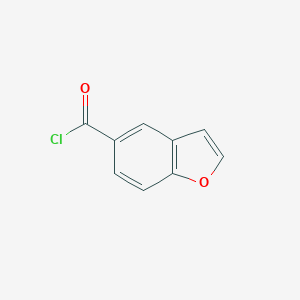

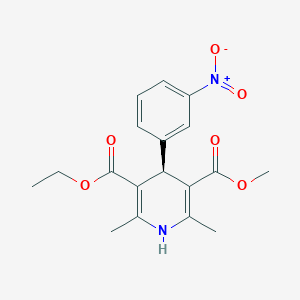
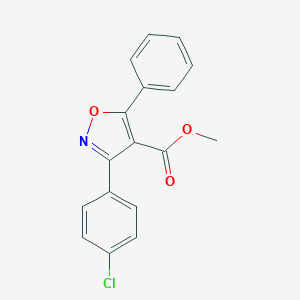
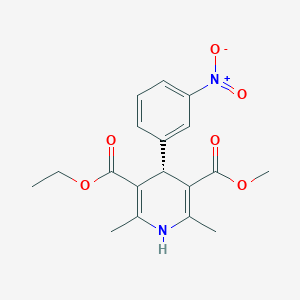

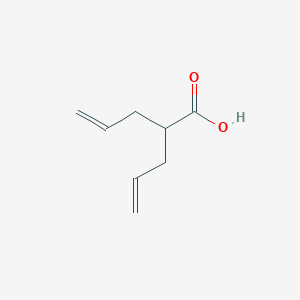
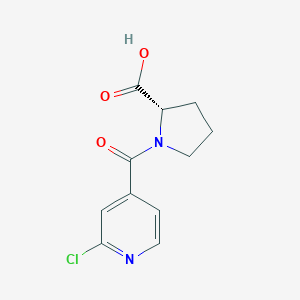
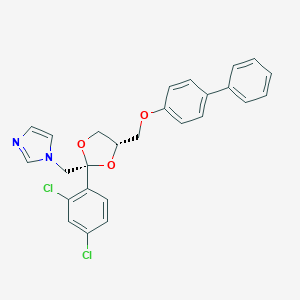
![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
